Adinazolam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

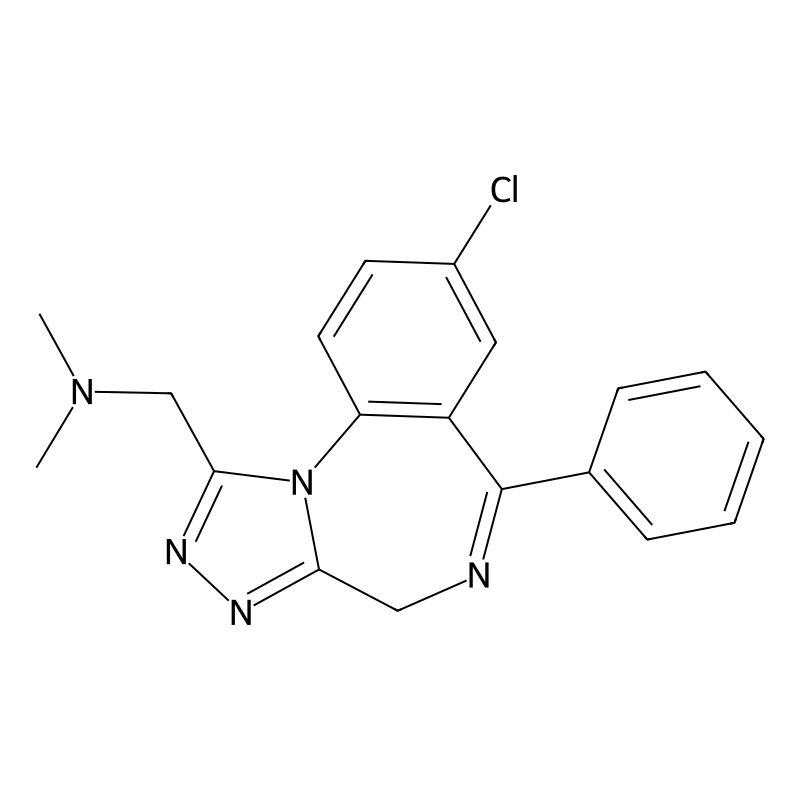

Adinazolam is a member of the triazolobenzodiazepine class, specifically characterized as a tranquilizer. Its chemical structure includes a triazole ring fused with a benzodiazepine framework, which contributes to its pharmacological properties. The molecular formula of adinazolam is , with a molecular weight of approximately 351.83 g/mol . The compound is known for its anxiolytic, anticonvulsant, and antidepressant effects, making it relevant in the treatment of anxiety disorders and other psychiatric conditions .

Adinazolam exhibits several chemical reactivity patterns due to its structural components. Key reactions include:

- Dimethylamine Group Reactivity: The dimethylamine moiety has a pKa of 6.30, making it mildly basic and prone to protonation under physiological conditions. This group can undergo oxidative decomposition, leading to the formation of N-desmethyladinazolam, an active metabolite with significantly higher affinity for benzodiazepine receptors .

- Triazole Ring Stability: The nitrogen at the 4-position of the triazole ring has a pKa of 5.09, affecting its protonation state and subsequent reactivity. Protonation can lead to ring opening and further transformations .

- Synthesis Reactions: Adinazolam can be synthesized through several methods, including reactions involving estazolam and dimethyl(methylene)ammonium chloride under specific conditions to yield high purity .

Adinazolam's biological activity is primarily mediated through its interaction with the gamma-aminobutyric acid (GABA) receptor system. It acts as a positive allosteric modulator at the GABA(A) receptor, enhancing the inhibitory effects of GABA neurotransmission . This mechanism underlies its anxiolytic and sedative properties, making it effective in managing anxiety-related disorders.

The compound is also metabolized into several active metabolites, with N-desmethyladinazolam being particularly noteworthy due to its enhanced binding affinity for benzodiazepine receptors compared to adinazolam itself .

Adinazolam can be synthesized using various methods:

- From Estazolam: A high-yield synthesis involves reacting estazolam with dimethyl(methylene) ammonium chloride in a suitable solvent like dimethylformamide (DMF) .

- Cyclization Reactions: Other methods include cyclization of 2-amino-5-chlorobenzophenone with methyl 2-aminoacetate or treatment of nordazepam with phosphorus pentasulfide followed by cycloaddition reactions .

These synthetic routes are notable for their efficiency and the availability of starting materials, making adinazolam accessible for research and pharmaceutical purposes.

Adinazolam is primarily used in clinical settings for its anxiolytic and antidepressant properties. Its applications include:

- Treatment of anxiety disorders.

- Management of stress-related conditions.

- Potential use in combination therapies for depression .

Due to its psychoactive nature, it has also been studied as a new psychoactive substance (NPS) in various contexts, highlighting both therapeutic potential and risks associated with misuse .

Adinazolam is known to interact with various medications due to its metabolism by cytochrome P450 enzymes, particularly CYP3A4. This interaction can alter the pharmacokinetics of co-administered drugs, leading to variations in efficacy and safety profiles . Studies have shown that certain medications can inhibit or induce CYP3A4 activity, impacting adinazolam's metabolism and therapeutic outcomes.

Furthermore, adinazolam's metabolites also exhibit pharmacological activity, necessitating careful consideration during polypharmacy scenarios.

Adinazolam shares structural and functional similarities with several other compounds within the benzodiazepine class. Notable comparisons include:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Estazolam | Benzodiazepine | Used as an anxiolytic; precursor for adinazolam |

| Alprazolam | Benzodiazepine | Commonly prescribed for anxiety; rapid onset |

| Diazepam | Benzodiazepine | Widely used; longer half-life than adinazolam |

| Clonazepam | Benzodiazepine | Effective for seizures; distinct pharmacokinetics |

Adinazolam's unique triazole ring distinguishes it from traditional benzodiazepines like diazepam and alprazolam, potentially offering different pharmacological profiles and therapeutic applications .

Receptor Binding Profiling: Gamma-Aminobutyric Acid Type A and Peripheral Benzodiazepine Receptors

Adinazolam demonstrates distinctive receptor binding characteristics that differentiate it from classical benzodiazepines. The compound exhibits high-affinity binding to gamma-aminobutyric acid type A (GABA_A) receptors, functioning as a positive allosteric modulator at the benzodiazepine binding site located at the α+/γ2- subunit interface [1] [2]. Research has established that adinazolam binds with considerable affinity to the GABA benzodiazepine receptor complex, with binding studies indicating a dissociation constant (Ki) of approximately 0.092 μM for the parent compound [1] [3].

The receptor binding profile reveals significant complexity in the pharmacological activity of adinazolam and its metabolites. N-desmethyladinazolam, the primary active metabolite, demonstrates approximately 25-fold higher binding affinity to GABA_A receptors compared to the parent compound [5]. This enhanced binding affinity directly correlates with the observed pharmacological effects, as more than 80% of systemically administered adinazolam is converted to N-desmethyladinazolam, which mediates the majority of benzodiazepine-like effects [5].

Adinazolam also demonstrates binding to peripheral-type benzodiazepine receptors, which distinguishes it from some other triazolobenzodiazepines [1] [2]. These peripheral benzodiazepine receptors interact allosterically with GABA receptors, contributing to the compound's mechanism of action through potentiation of the inhibitory neurotransmitter GABA [2] [6]. The binding to peripheral receptors enhances the inhibition of the ascending reticular activating system and blocks cortical and limbic arousal that occurs following stimulation of reticular pathways [2].

Studies examining GABA-stimulated chloride ion influx have revealed concentration-dependent effects of adinazolam on GABAA receptor function. At lower concentrations (0.1-1 μM), adinazolam shows modest enhancement of GABA-stimulated chloride uptake through benzodiazepine receptors [7]. However, at higher concentrations (100 μM), the compound exhibits inhibition of GABA-stimulated chloride uptake, potentially due to direct blockade of GABA-gated chloride channels [7]. This biphasic concentration-response relationship suggests complex interactions with the GABAA receptor complex that extend beyond simple benzodiazepine site modulation.

Anxiolytic, Anticonvulsant, and Antidepressant Mechanisms

The pharmacological mechanisms underlying adinazolam's therapeutic effects involve multiple neurotransmitter systems and receptor interactions. The anxiolytic properties are primarily mediated through enhancement of GABAergic neurotransmission at GABA_A receptors containing α1, α2, α3, and α5 subunits [8] [9]. The compound effectively suppresses stress-induced increases in plasma corticosteroids in animal models, demonstrating its anxiolytic efficacy through modulation of the hypothalamic-pituitary-adrenal axis [10].

The anticonvulsant mechanism involves potentiation of GABA-mediated inhibitory neurotransmission, particularly through α1-containing GABAA receptors [1] [10]. Adinazolam demonstrates effectiveness as an antagonist of pentylenetetrazole-induced seizures, indicating its ability to counteract pro-convulsant stimuli through enhanced GABAergic inhibition [10]. The anticonvulsant activity appears to be primarily mediated by N-desmethyladinazolam, which shows superior binding affinity and functional activity at GABAA receptors compared to the parent compound [5].

The antidepressant mechanisms of adinazolam represent a unique aspect of its pharmacological profile, distinguishing it from classical benzodiazepines. Research utilizing in vivo voltammetry has demonstrated that adinazolam simultaneously affects presynaptic release mechanisms for both norepinephrine and serotonin in the CA1 region of the hippocampus [11] [12]. The compound significantly decreases hippocampal norepinephrine release by approximately 26.2% and serotonin release by 22.4% following administration [11]. These effects on monoaminergic neurotransmission occur concurrently with GABAergic modulation, suggesting a dual mechanism that may account for the compound's antidepressant efficacy [11].

Additionally, adinazolam demonstrates potentiation of norepinephrine effects, consistent with known antidepressant mechanisms [10]. The compound shows moderate effectiveness in potentiating norepinephrine responses, though this effect is less pronounced compared to classical tricyclic antidepressants [10]. The antidepressant activity appears to involve both the parent compound and N-desmethyladinazolam, with each contributing to different aspects of monoaminergic modulation [11] [12].

Pharmacokinetic Dynamics: Hepatic Metabolism and Active Metabolites

Adinazolam undergoes extensive first-pass hepatic metabolism, resulting in low oral bioavailability of approximately 39% [13]. The compound is rapidly and completely absorbed following oral administration, with a mean absorption time of approximately 0.77 hours [13]. The high extraction ratio of 0.57-0.62 indicates that the liver is primarily responsible for first-pass metabolism, with hepatic blood flow being a significant determinant of systemic exposure [13].

The pharmacokinetic profile demonstrates rapid elimination with a terminal half-life of 2.9 hours for the parent compound [14] [5]. The volume of distribution is substantial at 106 liters, indicating extensive tissue distribution [5]. Systemic clearance averages 444 mL/min, reflecting efficient hepatic metabolism [5]. Protein binding is approximately 69%, leaving 31% of the compound unbound and pharmacologically active [13].

The metabolism of adinazolam involves multiple cytochrome P450 enzymes, with CYP3A4 and CYP2C19 serving as the primary metabolic pathways [15]. The kinetics of N-demethylation follow Michaelis-Menten kinetics, with Km values of 83 μM for CYP3A4 and 39 μM for CYP2C19 [15]. This dual enzymatic pathway provides some metabolic redundancy, though CYP2C19 appears to have higher affinity based on the lower Km value [15].

Role of N-Desmethyladinazolam and N,N-Didesmethyladinazolam

N-desmethyladinazolam (NDMAD) represents the major active metabolite of adinazolam, accounting for more than 95% of the administered dose following oral administration [16] [13]. This extensive conversion indicates that adinazolam functions primarily as a prodrug, with NDMAD mediating the majority of pharmacological effects [16] [5]. The metabolite demonstrates similar pharmacokinetic properties to the parent compound, with a terminal half-life of 2.8 hours and a volume of distribution of 100 liters [14] [5].

NDMAD exhibits superior pharmacological activity compared to adinazolam, with approximately 25-fold higher binding affinity for GABA_A receptors . Functional studies demonstrate that NDMAD produces more pronounced effects on psychomotor performance and electroencephalographic activity compared to equimolar doses of the parent compound [5]. The metabolite shows significant effects on the digit symbol substitution test and produces dose-related sedation that correlates with plasma concentrations [16] [5].

The clearance of NDMAD averages 321 mL/min, which is lower than that of the parent compound, contributing to sustained pharmacological activity [5]. The metabolite undergoes both renal excretion and further metabolism, with NDMAD being the major urinary metabolite detected in human studies [17]. Urinary screening studies indicate that NDMAD can be detected for up to 36 hours following single-dose administration, making it a reliable biomarker for adinazolam exposure [17].

N,N-didesmethyladinazolam (DDMAD) represents a minor metabolite formed through further N-demethylation of NDMAD [15] [17]. The formation of DDMAD involves the same cytochrome P450 enzymes (CYP3A4 and CYP2C19) that metabolize the parent compound, with a Km value of 259 μM for this secondary metabolic step [15]. The higher Km value indicates lower enzymatic affinity for this reaction compared to the initial N-demethylation step [15].

DDMAD demonstrates limited clinical significance in mediating the behavioral effects of adinazolam . The metabolite has a short elimination half-life of less than 3 hours and represents less than 5% of urinary metabolites [17]. The compound undergoes rapid renal elimination with minimal further metabolism, contributing minimally to the overall pharmacological profile of adinazolam [17].

Comparative Half-Life and Elimination Pathways

The elimination kinetics of adinazolam and its metabolites demonstrate significant differences compared to other benzodiazepines. The parent compound has a markedly shorter half-life (2.9 hours) compared to alprazolam (12-15 hours) or diazepam (20-50 hours) [18] [5]. This rapid elimination necessitates more frequent dosing to maintain therapeutic plasma concentrations, though sustained-release formulations have been developed to address this limitation [14] [18].

N-desmethyladinazolam shows similar elimination kinetics to the parent compound, with a half-life of 2.8 hours [14] [5]. The similar elimination rates of both the parent compound and primary metabolite result in parallel plasma concentration-time profiles following oral administration [14]. This pharmacokinetic similarity contributes to the sustained pharmacological effects despite the short half-life of individual compounds [5].

The elimination pathways involve both hepatic metabolism and renal excretion. Less than 2% of adinazolam is excreted unchanged in urine, indicating extensive metabolism [17]. The major elimination route for NDMAD involves renal excretion combined with further metabolism to DDMAD [15] [17]. Urinary excretion accounts for approximately 5% of NDMAD elimination as unchanged compound [17].

Age-related changes in elimination have been documented, with elderly subjects showing approximately 30% reduction in oral clearance and 25% reduction in systemic clearance [14]. The elimination half-life is prolonged by approximately 40% in elderly subjects, accompanied by increased plasma concentrations of both adinazolam and NDMAD [14]. These pharmacokinetic changes result in enhanced pharmacodynamic effects in elderly populations, necessitating dose adjustments for optimal therapeutic outcomes [14].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.4

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05B - Anxiolytics

N05BA - Benzodiazepine derivatives

N05BA07 - Adinazolam

Mechanism of Action

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

Metabolism Metabolites

Adinazolam has known human metabolites that include N-demethyladinazolam.

Wikipedia

Biological Half Life

Dates

2: Venkatakrishnan K, Culm KE, Ehrenberg BL, Harmatz JS, Corbett KE, Fleishaker JC, Greenblatt DJ. Kinetics and dynamics of intravenous adinazolam, N-desmethyl adinazolam, and alprazolam in healthy volunteers. J Clin Pharmacol. 2005 May;45(5):529-37. PubMed PMID: 15831776.

3: Venkatakrishnan K, von Moltke LL, Duan SX, Fleishaker JC, Shader RI, Greenblatt DJ. Kinetic characterization and identification of the enzymes responsible for the hepatic biotransformation of adinazolam and N-desmethyladinazolam in man. J Pharm Pharmacol. 1998 Mar;50(3):265-74. PubMed PMID: 9600717.

4: Ajir K, Smith M, Lin KM, Fleishaker JC, Chambers JH, Anderson D, Nuccio I, Zheng Y, Poland RE. The pharmacokinetics and pharmacodynamics of adinazolam: multi-ethnic comparisons. Psychopharmacology (Berl). 1997 Feb;129(3):265-70. PubMed PMID: 9084065.

5: Fraser AD, Bryan W. Evaluation of the Abbott TDx serum benzodiazepine immunoassay for the analysis of lorazepam, adinazolam, and N-desmethyladinazolam. J Anal Toxicol. 1995 Sep;19(5):281-4. PubMed PMID: 7500613.

6: Fleishaker JC, Garzone PD, Chambers JH, Sirocco K, Weingartner H. Comparison of the spectrum of cognitive effects of alprazolam and adinazolam after single doses in healthy subjects. Psychopharmacology (Berl). 1995 Jul;120(2):169-76. PubMed PMID: 7480549.

7: Ogata M, Tahara T, Nishimura T. NMR spectroscopic characterization of adinazolam mesylate: pH-dependent structure change in aqueous solution and active methylene. J Pharm Sci. 1995 Jun;84(6):786-90. PubMed PMID: 7562424.

8: Carter CS, Fawcett J, Hertzman M, Papp LA, Jones W, Patterson WM, Swinson RP, Weise CC, Maddock RJ, Denahan AQ, et al. Adinazolam-SR in panic disorder with agoraphobia: relationship of daily dose to efficacy. J Clin Psychiatry. 1995 May;56(5):202-10. PubMed PMID: 7737960.

9: Stemm NL, Skoug JW, Robins RH. Gradient high performance liquid chromatographic assay for degradation products of adinazolam mesylate in a sustained release tablet formulation. Pharm Res. 1995 May;12(5):738-45. PubMed PMID: 7479561.

10: Wilcox CS, Ryan PJ, Morrissey JL, Cohn JB, DeFrancisco DF, Linden RD, Heiser JF. A fixed-dose study of adinazolam-SR tablets in generalized anxiety disorder. Prog Neuropsychopharmacol Biol Psychiatry. 1994 Oct;18(6):979-93. PubMed PMID: 7824763.